Methyl 3-(aminomethyl)-5-bromobenzoate
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Overview
Description
Methyl 3-(aminomethyl)-5-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5-position and an aminomethyl group at the 3-position of the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-5-bromobenzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl benzoate followed by the introduction of the aminomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The aminomethyl group can be introduced via a nucleophilic substitution reaction using formaldehyde and ammonium chloride under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-5-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are utilized under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoates, primary amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(aminomethyl)-5-bromobenzoate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound is utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-5-bromobenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(aminomethyl)-5-chlorobenzoate
- Methyl 3-(aminomethyl)-5-fluorobenzoate
- Methyl 3-(aminomethyl)-5-iodobenzoate
Uniqueness
Methyl 3-(aminomethyl)-5-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 3-(aminomethyl)-5-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLKDXVXFGKJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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